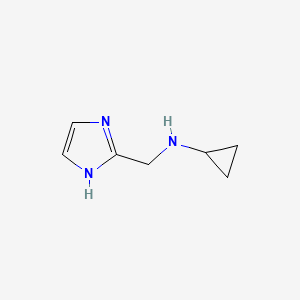

N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride

Description

Properties

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-6(1)10-5-7-8-3-4-9-7/h3-4,6,10H,1-2,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAABIHNYMABHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride is a chemical compound notable for its unique structural features, including an imidazole ring and a cyclopropane moiety. The compound's molecular formula is C₈H₁₁N₃·2HCl, indicating the presence of two hydrochloride groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Structural Characteristics

The structure of this compound can be summarized as follows:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structural Formula | Contains an imidazole ring linked to a cyclopropane structure, enhancing its biological activity potential. |

The imidazole ring is commonly found in biologically active molecules, influencing various biochemical pathways and interactions with biological receptors.

Biological Activities

Research indicates that compounds containing imidazole rings, such as this compound, exhibit diverse biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antibacterial agent, with studies suggesting efficacy against various bacterial strains .

- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated .

- Enzyme Modulation : It has been observed to modulate enzyme activities, which could play a role in its therapeutic effects .

The exact mechanisms by which this compound exerts its biological effects are not fully understood. However, several hypotheses can be drawn from related compounds:

- Interaction with Biological Targets : The imidazole group may facilitate binding to various receptors or enzymes, leading to altered cellular processes.

- Influence on Biochemical Pathways : Imidazole derivatives are known to participate in pathways involving histamine metabolism and other critical biological functions .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its potential therapeutic applications. Key pharmacokinetic parameters include:

- Absorption : The dihydrochloride form enhances solubility in water, potentially improving bioavailability.

- Distribution : The presence of the cyclopropane moiety may influence membrane permeability and distribution within tissues.

- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes for this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives similar to this compound:

- Antimalarial Activity : A study identified imidazole derivatives as potent inhibitors of Dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, demonstrating significant efficacy against Plasmodium falciparum .

- Cancer Cell Proliferation Inhibition : Research on related compounds showed that certain imidazole derivatives significantly inhibited the growth of cancer cell lines, suggesting a potential role in cancer therapy .

- Enzyme Interaction Studies : Investigations into the enzyme modulation capabilities of imidazole-containing compounds have highlighted their potential as therapeutic agents by influencing various metabolic pathways .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₈H₁₁N₃·2HCl

Molecular Weight: 224.13 g/mol

Structure: The compound features a cyclopropane ring linked to an imidazole group via a methylene bridge, which contributes to its biological activity and chemical reactivity.

Antimicrobial Activity

N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride has been evaluated for its antimicrobial properties, particularly against bacterial pathogens such as Mycobacterium tuberculosis. In vitro assays demonstrated moderate to high activity against these bacteria, indicating its potential as a lead compound for developing new antibacterial agents.

Case Study:

- Method: In vitro assays against Mycobacterium tuberculosis.

- Results: Significant reduction in bacterial growth was observed, suggesting potential for further development as an antitubercular agent.

Anti-inflammatory Effects

Research indicates that imidazole derivatives possess anti-inflammatory properties. This compound has been studied for its ability to inhibit inflammatory pathways in both in vivo and in vitro models.

Case Study:

- Method: Assessment of inflammatory markers in animal models.

- Results: The compound significantly reduced levels of inflammatory cytokines, supporting its potential as an anti-inflammatory therapeutic agent.

Antifungal Activity

The antifungal potential of this compound has also been explored. Its structural features allow it to interact with biological targets involved in fungal growth.

Case Study:

- Method: In vitro testing against various fungal strains.

- Results: The compound exhibited notable antifungal activity, warranting further investigation into its mechanisms of action.

Antidiabetic Properties

Preliminary studies suggest that this compound may have antidiabetic effects by influencing glucose metabolism.

Case Study:

- Method: Testing in diabetic animal models.

- Results: The compound significantly lowered blood glucose levels and improved insulin sensitivity, indicating its potential role in diabetes management.

Antiviral Activity

Given the need for new antiviral drugs, this compound has been screened for its ability to inhibit viral replication.

Case Study:

- Method: In vitro assays against various viruses.

- Results: The compound demonstrated inhibitory effects on viral replication, suggesting its potential as an antiviral agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Cyclopropane vs.

- Imidazole Modifications: The 4-methylimidazole substituent in N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride may alter electronic properties, influencing reactivity or solubility .

- Nitro-Substituted Derivatives: Compounds like N-[(2-nitrophenyl)methyl]cyclopropanamine and 3-(2-methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane incorporate nitro groups, which are associated with redox activity but may pose stability challenges .

Physicochemical and Functional Properties

Table 2: Solubility and Stability

Key Findings:

- Salt Forms: Dihydrochloride salts (e.g., target compound and azoamidines in ) improve aqueous solubility, critical for industrial or biological applications .

- Stability Concerns: Nitro-substituted compounds may decompose under heat, releasing hazardous gases like nitrogen oxides .

Research Implications

The structural hybridity of this compound offers unique opportunities in drug discovery, particularly for targeting enzymes or receptors sensitive to imidazole-based ligands. However, its discontinued status underscores the need for further stability or efficacy studies. Comparatively, nitro-substituted analogues may serve as alternatives in redox-active systems, while azoamidine derivatives dominate in polymerization applications .

Preparation Methods

General Synthesis Strategy

A general strategy for synthesizing compounds with similar structures involves:

- Imidazole Ring Formation : This can be achieved through condensation reactions involving aldehydes and ammonia or amines.

- Cyclopropane Formation : Cyclopropanation reactions, such as those involving diazo compounds, are common methods.

- Linkage Formation : The imidazole and cyclopropane units are typically linked via a methylene group (-CH2-), which can be achieved through nucleophilic substitution reactions.

Preparation Methods for Similar Compounds

For compounds like N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride and N-[(1-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride , synthesis involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Purification Techniques

Purification of these compounds often employs advanced techniques like chromatography to achieve high purity levels.

Data and Research Findings

While specific data for N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride is limited, compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride | C₈H₁₅Cl₂N₃ | 224.13 | 1332529-31-3 |

| N-[(1-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride | Not specified | 224.13 | 1184999-30-1 |

Q & A

Q. What are the recommended synthetic routes for N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, and how can reaction efficiency be optimized?

The synthesis of imidazole-containing cyclopropane derivatives typically involves aza-Michael addition or nucleophilic substitution reactions. For example, aza-Michael addition between imidazole derivatives and activated cyclopropane precursors (e.g., acrylamides) has been used to form similar compounds . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Catalysis : Lewis acids (e.g., ZnCl₂) or tertiary amines improve yield in cyclopropane functionalization .

- Salt formation : Post-synthesis treatment with HCl gas in ethanol yields the dihydrochloride salt .

Q. How should researchers characterize the purity and structural identity of this compound?

Analytical workflows should include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropane protons) and imidazole substitution patterns .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS to detect impurities (e.g., unreacted starting materials) .

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for chiral intermediates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of HCl vapors .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via authorized hazardous chemical channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar impurities?

Contradictions (e.g., overlapping NMR peaks) arise from:

- Regioisomeric byproducts : Use 2D NMR (COSY, HSQC) to distinguish between N1- vs. N3-substituted imidazole isomers .

- Salt hydration states : Thermogravimetric analysis (TGA) identifies hydrate vs. anhydrous forms .

- Orthogonal validation : Cross-validate HPLC retention times with spiked impurity standards .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., imidazole ring oxidation) by tightly controlling residence time and temperature .

- Microwave-assisted synthesis : Accelerates cyclopropane ring formation (e.g., 30 minutes vs. 12 hours conventional heating) .

- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation for real-time adjustments .

Q. What in vitro assays are suitable for probing this compound’s biological activity?

- Kinase inhibition assays : Test against imidazole-targeted kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ kits .

- Cellular uptake studies : Radiolabel the cyclopropane moiety (³H or ¹⁴C) to quantify intracellular accumulation .

- Selectivity profiling : Pair with off-target panels (e.g., Eurofins CEREP) to assess specificity against GPCRs or ion channels .

Q. How can stability studies under accelerated conditions inform storage recommendations?

Q. What computational approaches predict this compound’s interaction with biological targets?

- Molecular docking : Use X-ray crystal structures (e.g., PDB entries for imidazole-binding proteins) to model binding poses .

- MD simulations : Assess conformational stability of the cyclopropane ring in aqueous vs. lipid bilayer environments .

- QSAR modeling : Corlate substituent effects (e.g., cyclopropane vs. cyclohexane analogs) with activity data .

Q. How can impurity profiles align with ICH guidelines for pharmaceutical intermediates?

Q. What methods ensure enantiomeric purity in chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.